Dextrosimendan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextrosimendan is a chemical compound known for its role as a calcium sensitizer and inotropic agent. It is the S-enantiomer of simendan and is significantly less potent than its R-enantiomer, levosimendan. This compound is primarily used in the treatment of heart failure due to its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dextrosimendan involves several steps, starting from the racemic mixture of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. The racemic mixture is reacted with a chiral tartaric acid derivative to form a diastereomeric salt, which is then treated with a base to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of chiral HPLC columns for the separation of enantiomers, which, although tedious, ensures the purity of the final product .
化学反应分析
Types of Reactions: Dextrosimendan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydrazone and pyridazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
科学研究应用
Dextrosimendan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving calcium sensitizers and inotropic agents.
Biology: Research on this compound includes its effects on cellular calcium handling and its potential protective effects against oxidative stress.
Medicine: It is extensively studied for its therapeutic potential in heart failure, septic shock, and acute liver failure
Industry: this compound is used in the pharmaceutical industry for the development of new cardiac drugs.
作用机制
Dextrosimendan exerts its effects by binding to cardiac troponin C in a calcium-dependent manner, which increases the sensitivity of the myofilaments to calcium. This enhances cardiac contractility without raising intracellular calcium levels. Additionally, this compound opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to vasodilation .
相似化合物的比较
Levosimendan: The R-enantiomer of simendan, significantly more potent than dextrosimendan.
Dobutamine: Another inotropic agent used in heart failure but works by increasing intracellular calcium levels.
Uniqueness: this compound is unique in its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias. This makes it a safer alternative to other inotropic agents like dobutamine and milrinone .
属性
IUPAC Name |
2-[[4-[(4S)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。